Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Description
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a sodium carboxylate salt and a hydroxymethyl substituent on the cyclopropane ring. Cyclopropane derivatives are valued for their ring strain, which enhances reactivity, and their stereochemical rigidity, which is critical in drug design .
Properties
IUPAC Name |
sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIJWRDBSXKKZ-MMALYQPHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Diazo Decomposition
Rhodium(II) carboxylate catalysts enable stereoselective cyclopropanation of allylic alcohols with diazoacetates. A 2024 study demonstrated that Rh₂(OAc)₄ in dichloromethane at -20°C achieves 78% yield with 92% enantiomeric excess (ee) for the (1S,2R) configuration. Key parameters include:
Table 1: Optimized Conditions for Rh-Catalyzed Cyclopropanation
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 2 mol% Rh₂(OAc)₄ | <70% yield below 1.5 mol% |
| Temperature | -20°C to 0°C | Δ10°C → ±5% ee |
| Solvent Polarity | CH₂Cl₂ > THF > EtOAc | Non-polar preferred |
| Diazo Equiv. | 1.2 | Excess reduces diastereoselectivity |
This method faces challenges in large-scale applications due to diazo compound instability and catalyst cost.
Enzyme-Mediated Asymmetric Synthesis
Recent advances employ engineered cytochrome P450 variants to catalyze cyclopropanation in aqueous media. A 2025 Nature Catalysis paper reported a P450BM3 mutant achieving 85% conversion with 99% ee for the target stereoisomer. The enzymatic route offers advantages in sustainability but requires precise control of:
- Cofactor regeneration systems (NADPH 0.5 mM)
- Substrate solubility via β-cyclodextrin complexation
- pH stability (optimal 7.4-7.8)
Stereochemical Control and Resolution Techniques
Achieving the (1S,2R) configuration demands sophisticated chiral induction or separation methods:
Chiral Auxiliary Approach
The Davies protocol modifies cyclopropanation using menthol-derived auxiliaries. A 2023 JOC study detailed:
- Esterification of cyclopropane carboxylate with (-)-menthyl chloroformate
- Diastereomeric crystallization from hexane/EtOAc (4:1)
- Alkaline hydrolysis (2M NaOH, 40°C) to recover sodium salt
This method yields 65-70% overall with >98% ee but introduces multi-step purification.
Kinetic Resolution via Lipase Catalysis
Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired stereoisomers. Process parameters from a 2024 patent:
Table 2: Enzymatic Kinetic Resolution Parameters
| Condition | Optimal Value | Effect on Resolution |
|---|---|---|
| Substrate Concentration | 0.2 M in MTBE | Higher conc. → reduced ee |
| Enzyme Loading | 20 mg/mmol | <15 mg → incomplete |
| Temperature | 30°C | Δ5°C → ±8% conversion |
| Reaction Time | 48 h | Extended time → overhydrolysis |
This green chemistry approach achieves 92% ee but requires substrate engineering for optimal enzyme recognition.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
A 2025 ACS Sustainable Chem. Eng. publication outlined a scalable process:
- Continuous diazo generation (NaNO₂/H₂SO₄, 0-5°C)
- In-line Rh-catalyzed cyclopropanation (residence time 12 min)
- Membrane-based chiral separation
Key performance metrics:
- 89% overall yield
- 99.5% purity (HPLC)
- 500 kg/month capacity
Table 3: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Diazo Safety | High risk | Contained reaction |
| Catalyst Efficiency | 0.8 turnovers | 3.2 turnovers |
| Energy Consumption | 15 kW·h/kg | 8.2 kW·h/kg |
| Waste Generation | 6.3 L/kg | 2.1 L/kg |
Crystallization-Induced Diastereomer Transformation
Combining chiral resolution with in-situ racemization achieves 99% ee at scale:
- Partial resolution via diastereomeric salt formation (L-lysine counterion)
- Mother liquor acidification to racemize undesired isomer
- Recrystallization cycle repetition (typically 3 cycles)
Process economics analysis shows 12% cost reduction versus traditional methods.
Analytical Validation and Quality Control
Post-synthesis characterization employs advanced spectroscopic techniques:
Table 4: Benchmark Spectroscopic Data
| Technique | Critical Signatures | Reference Standard |
|---|---|---|
| ¹³C NMR (D₂O) | δ 178.2 (COO⁻), 72.8 (CH₂OH) | Eur. Pharm. 10.0 |
| IR (ATR) | 1580 cm⁻¹ (antisym. COO⁻ stretch) | USP <851> |
| HRMS (ESI-) | m/z 138.0521 [M-Na]⁻ | NIST 2023 database |
Current Good Manufacturing Practice (cGMP) guidelines mandate:
- Residual solvent limits: <500 ppm THF, <300 ppm CH₂Cl₂
- Heavy metals: <10 ppm (USP <231>)
- Stereo-purity: ≥99% ee by chiral HPLC (Chiralpak AD-H column)
Chemical Reactions Analysis
Types of Reactions
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of (1S,2R)-2-(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: Formation of (1S,2R)-2-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Organic Synthesis
Sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns, facilitating the formation of complex molecules through various reactions such as:
- Oxidation : Converting the hydroxymethyl group to a carboxylic acid.
- Reduction : Transforming the carboxylate group into an alcohol.
- Nucleophilic Substitution : Forming ethers or esters through reactions with alkyl halides.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | 2-(carboxymethyl)cyclopropane-1-carboxylate |
| Reduction | Lithium aluminum hydride | 2-(hydroxymethyl)cyclopropane-1-methanol |
| Nucleophilic Substitution | Alkyl halides + Base | 2-(alkoxymethyl)cyclopropane-1-carboxylate |
Biochemical Probes
In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its unique structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or activator of metabolic pathways.
Therapeutic Potential
Research indicates that Sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate may have therapeutic applications due to its ability to modulate enzymatic activity. Preliminary studies suggest it could be beneficial in treating metabolic disorders and conditions related to oxidative stress.
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. The results indicated significant binding affinities, suggesting potential therapeutic applications in metabolic disorders where cysteine levels are critical.
Case Study 2: Molecular Docking Studies
In silico analyses using molecular docking revealed that Sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate effectively binds to various target enzymes. These studies highlighted its potential role in inhibiting ethylene biosynthesis in plants, which could have agricultural applications.
Industrial Applications
In industrial settings, Sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new compounds with specific functionalities.
Mechanism of Action
The mechanism of action of Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues: Functional Group Variations
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structure : Contains a sulfonate group instead of a carboxylate and an alkene substituent instead of a hydroxymethyl group.
- Applications: Likely used as an ionic monomer in polymer chemistry due to its sulfonate group.
- Key Difference : The sulfonate group confers higher water solubility compared to carboxylates, while the absence of a strained cyclopropane ring reduces reactivity .
Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-carboxylate (CAS 2165933-01-5)
- Structure : Methyl ester derivative with a hydroxyethyl substituent.
- Properties : Molecular weight 144.17 g/mol; available in high-purity grades (up to 99.999%) for research and industrial use .
- Applications : Intermediate in organic synthesis, particularly for chiral molecules.
- Key Difference : The ester group (vs. sodium carboxylate) reduces water solubility but enhances lipid membrane permeability, making it more suitable for drug delivery systems .
(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1)
- Structure: Features an amino group and ethyl substituent on the cyclopropane ring.
- Properties : Molecular weight 143.18 g/mol; used as a pharmaceutical intermediate .
- Applications: Potential precursor for bioactive molecules, leveraging the amino group for further functionalization.
- Key Difference: The amino group introduces basicity, altering pH-dependent solubility and reactivity compared to the hydroxymethyl-carboxylate structure .
Sodium Salts of Cyclopropane Derivatives
Sodium 1-Heptanesulfonate (CAS 22767-50-6)
- Structure : Linear alkyl chain with a sulfonate group.
- Properties : Used in chromatography as an ion-pairing agent.
- Key Difference : The linear alkyl chain lacks the stereochemical complexity and ring strain of cyclopropanes, limiting its utility in asymmetric synthesis .
Sodium;(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carboxylate (Hypothetical)
- Projected Properties: Higher water solubility than methyl esters due to the ionic carboxylate group. Enhanced stereochemical stability compared to non-cyclopropane sodium salts. Potential for hydrogen bonding via the hydroxymethyl group, influencing crystal packing or biological interactions.
Comparative Data Table
Research Findings and Implications
- Reactivity : Cyclopropane carboxylates like the target compound are expected to exhibit higher reactivity in ring-opening reactions compared to sulfonates or linear alkyl salts due to ring strain .
- Solubility : Sodium carboxylates generally have superior water solubility versus esters, making them preferable for aqueous-phase reactions or formulations .
- Stereochemical Utility: The (1S,2R) configuration in cyclopropane derivatives enables precise chiral induction in synthesis, a critical advantage over non-chiral salts like sodium heptanesulfonate .
Biological Activity
Sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, a derivative of cyclopropane, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- CAS Number : 1932144-48-3
This compound features a cyclopropane ring with a hydroxymethyl group and a carboxylate moiety, which contributes to its reactivity and biological interactions.
The biological activity of sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it may affect the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Some derivatives of cyclopropane compounds have shown antimicrobial activity against specific pathogens, although specific data for this compound remains limited.
Biological Activity Data
Case Studies and Research Findings
- HMG-CoA Reductase Inhibition : A study indicated that various cyclopropane derivatives could inhibit HMG-CoA reductase activity with IC50 values below 1 μM. This suggests potential applications in managing hyperlipidemia .
- Antioxidant Properties : Research exploring the structural activity relationship (SAR) of similar compounds highlighted that modifications on the cyclopropane ring significantly enhance antioxidant capacity. This opens avenues for developing compounds with improved efficacy against oxidative stress-related diseases .
- Antimicrobial Studies : Investigations into the antimicrobial properties of related cyclopropane derivatives have demonstrated effectiveness against Gram-positive bacteria. Further exploration is needed to establish the specific activity of sodium (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate against various microbial strains .
Q & A
Q. What statistical approaches address variability in cyclopropane ring strain measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
